1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Description
1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluoropentyl chain and a methoxyphenyl group
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-23-17-8-4-3-7-16(17)20-18(22)15-9-13-21(14-10-15)12-6-2-5-11-19/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFMGDXLWZUOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)CCCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via nucleophilic substitution reactions, where a suitable fluorinated alkyl halide reacts with the piperidine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl chain, where nucleophiles like thiols or amines replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: The compound can affect ion channel function, altering cellular ion fluxes.
These interactions lead to various physiological and biochemical responses, depending on the context of its application.
Comparison with Similar Compounds
1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(5-fluoropentyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
1-(5-chloropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide: The presence of a chlorine atom instead of fluorine can influence its chemical properties and interactions.
1-(5-fluoropentyl)-N-(2-methoxyphenyl)pyrrolidine-4-carboxamide: The pyrrolidine ring in place of the piperidine ring can result in different steric and electronic effects.
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